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methyl 2-(2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B13349085
M. Wt: 167.16 g/mol
InChI Key: RPMOLEKNJALNRE-UHFFFAOYSA-N
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Description

Contextualization of the 2-Oxopyridin-1(2H)-yl Scaffold in Organic Chemistry

The 2-oxopyridin-1(2H)-yl scaffold, commonly known as the 2-pyridone or pyridin-2(1H)-one moiety, is a prominent heterocyclic framework in organic and medicinal chemistry. niscpr.res.in This scaffold is a core component of numerous natural products and synthetically developed molecules that exhibit a wide range of biological activities. niscpr.res.inresearchgate.net Its structural versatility and ability to engage in various chemical transformations make it a valuable building block for the synthesis of complex molecular architectures. mdpi.com

The significance of the 2-pyridone scaffold is underscored by its presence in clinically approved drugs and compounds under investigation for various therapeutic applications. niscpr.res.in For example, molecules incorporating this structure have been developed as phosphodiesterase inhibitors, antifungal agents, and treatments for idiopathic pulmonary fibrosis. niscpr.res.in The scaffold's ability to act as a versatile synthon allows chemists to introduce diverse functional groups, leading to the creation of large libraries of compounds for drug discovery and material science. nih.gov

Importance and Research Relevance of N-Acetylated Pyridin-2(1H)-ones

The functionalization of the nitrogen atom in the pyridin-2(1H)-one ring is a common strategy to modulate the compound's physicochemical and biological properties. N-acetylation, or more broadly, the introduction of an N-acetic acid ester group as seen in methyl 2-(2-oxopyridin-1(2H)-yl)acetate, is of particular importance. This modification not only influences the molecule's polarity and solubility but also provides a reactive handle for further synthetic elaboration.

The ester group in N-acetylated pyridin-2(1H)-ones can be readily hydrolyzed to the corresponding carboxylic acid, such as (2-oxopyridin-1(2H)-yl)acetic acid. chemicalbook.com This carboxylic acid derivative can then be converted into a variety of other functional groups, including amides, esters, and acid chlorides, thereby serving as a key intermediate for constructing more complex molecules. This synthetic utility is crucial in the development of new chemical entities. For instance, the pyridinone scaffold has been a key element in the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where modifications on the ring, including at the nitrogen position, are critical for optimizing activity. nih.gov

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily centered on its application as a building block in organic synthesis. Its structure is well-suited for creating more elaborate molecules due to the presence of the reactive methyl ester group and the versatile pyridinone core.

Key research applications include:

Synthesis of Derivatives: The compound serves as a precursor for the synthesis of other pyridinone derivatives. A primary transformation is the hydrolysis of the methyl ester to form (2-oxopyridin-1(2H)-yl)acetic acid. chemicalbook.com This acid is a versatile intermediate for further chemical modifications.

Chemical Intermediate: As a readily available intermediate, it is used in multi-step synthetic pathways aimed at producing complex target molecules for pharmaceutical and materials science research. Analogous structures, such as methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, are commercially available as building blocks for chemical libraries and custom synthesis. chemicalregister.com

Scaffold for Medicinal Chemistry: The core structure is relevant in the design of novel bioactive compounds. Researchers utilize this and similar N-substituted pyridinones to explore structure-activity relationships (SAR) in various therapeutic areas, including antiviral and anticancer research. nih.gov

The following table summarizes the primary research utility of the title compound and its close analogs.

Research Area Description Example Analog
Synthetic Intermediate Used as a starting material for creating more complex molecules through modification of the ester group.Ethyl 2-(2-oxopyridine-1(2H)-yl)acetate chemicalbook.com
Chemical Building Block Offered commercially for use in constructing chemical libraries and for custom synthesis projects.Methyl 2-(3-Nitro-2-Oxopyridin-1(2H)-Yl)Acetate chemicalregister.com
Medicinal Chemistry The core scaffold is used in the design and synthesis of potentially therapeutic agents.Pyridinone-based NNRTIs nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B13349085 methyl 2-(2-oxopyridin-1(2H)-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-(2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-9-5-3-2-4-7(9)10/h2-5H,6H2,1H3

InChI Key

RPMOLEKNJALNRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC=CC1=O

Origin of Product

United States

Synthetic Methodologies for Methyl 2 2 Oxopyridin 1 2h Yl Acetate and Its Analogues

Strategies for Constructing the N-Substituted Pyridin-2(1H)-one Core

The formation of the central N-substituted pyridin-2(1H)-one structure is achievable through various synthetic routes. These strategies either build the heterocyclic ring system from linear components or modify an existing pyridinone.

Direct N-alkylation of pyridin-2(1H)-one (also known as 2-hydroxypyridine) is a common and straightforward method for synthesizing N-substituted derivatives. mdpi.com This approach, however, must address the challenge of regioselectivity. The pyridin-2(1H)-one tautomer exists in equilibrium with 2-hydroxypyridine (B17775), creating two potential sites for alkylation: the nitrogen atom (N-alkylation) to yield the desired 2-pyridone, and the oxygen atom (O-alkylation) to form a 2-alkoxypyridine. mdpi.comorganic-chemistry.org

The outcome of the reaction is influenced by factors such as the base, solvent, alkylating agent, and reaction temperature. mdpi.com Generally, the use of strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) favors N-alkylation. The deprotonated pyridone exists as an ambident nucleophile, and the choice of counterion and solvent can dictate the reactive site. mdpi.com

A widely used method involves reacting pyridin-2(1H)-one with an alkylating agent like an alkyl halide or sulfonate in the presence of a base. mdpi.com For the synthesis of acetate (B1210297) derivatives, reagents such as ethyl bromoacetate (B1195939) are commonly employed. researchgate.net

Table 1: Examples of N-Alkylation of Pyridin-2(1H)-ones
Starting MaterialAlkylating AgentBase/SolventProductReference
4-(substituted)-1H-pyridin-2-onesEthyl bromoacetateNaH / DMFEthyl 2-(4-(substituted)-2-oxopyridin-1(2H)-yl)acetate researchgate.net
2-Pyridoneα-Keto estersP(NMe2)3 / TolueneN-alkylated 2-pyridones organic-chemistry.org
5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one2-Ethyl bromoacetateK2CO3, TBAB / DMFEthyl 2-[5-(4-methoxybenzyl)-6-methyl-3-oxopyridazin-1-yl]acetate nih.gov

More recent methodologies have explored alternative reagents to achieve high N-selectivity under mild conditions. One such method utilizes tris(dimethylamino)phosphine, P(NMe2)3, to mediate the direct N-alkylation of 2-pyridones with α-keto esters through a deoxygenation process. organic-chemistry.org This reaction proceeds at room temperature with high generality. organic-chemistry.org

An alternative to modifying a pre-existing pyridone ring is to construct the ring from acyclic precursors. These methods involve condensation and subsequent cyclization reactions to form the pyridinone heterocycle. nih.govacsgcipr.org This approach allows for the incorporation of diverse substituents onto the ring during its formation.

Several classical named reactions are employed for this purpose:

Guareschi-Thorpe Reaction: This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. acsgcipr.orgchemrxiv.org

Bohlmann-Rahtz Pyridine (B92270) Synthesis: This method synthesizes substituted pyridines from an enamine and an ethynyl carbonyl compound via a Michael addition followed by cyclodehydration. core.ac.uk

Hantzsch Dihydropyridine Synthesis: While primarily used for dihydropyridines, this reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source can be adapted and followed by oxidation to yield pyridines. core.ac.ukbaranlab.org

These condensation strategies can be designed to produce N-substituted pyridones directly by using a primary amine in place of ammonia. nih.gov For example, a one-pot synthesis of 2-(1H)-pyridinones has been reported from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, which provides the N-substituent. nih.gov Another approach involves the 6π-electrocyclization of dienyl isocyanates, generated in situ from dienyl carboxylic acids via a Curtius rearrangement, to form the substituted 2-pyridone ring. acs.org

Tailored Synthesis of Methyl 2-(2-Oxopyridin-1(2H)-yl)acetate

The most direct and common synthesis of this compound involves the N-alkylation of pyridin-2(1H)-one as described in section 2.1.1. In this tailored approach, pyridin-2(1H)-one is treated with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate, in the presence of a suitable base and solvent.

The reaction is generally performed by first deprotonating the pyridin-2(1H)-one with a base like potassium carbonate (K2CO3), sodium hydride (NaH), or silver carbonate (Ag2CO3). The resulting pyridinone anion then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate to form the N-C bond. Polar aprotic solvents such as dimethylformamide (DMF), acetone (B3395972), or acetonitrile are commonly used to facilitate the reaction. nih.gov

Table 2: Reaction Conditions for the Synthesis of this compound and Analogues
Pyridone SubstrateAlkylating AgentBaseSolventConditionsReference
3-Bromo-5-nitropyridin-2(1H)-oneMethyl iodide (MeI)Ag2CO3AcetonitrileMicrowave irradiation nih.gov
2-Pyridone derivativesAlkyl halidesK2CO3AcetoneReflux nih.gov
2-Methylquinazolin-4(3H)-oneEthyl 2-chloroacetateNaHNot specifiedStirring at room temperature researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound bearing additional functional groups on the pyridone ring is crucial for developing analogues with modified properties. These substituents can be introduced either before the N-alkylation step or by direct functionalization of the pre-formed N-substituted pyridone.

Nitro Derivatives: The introduction of a nitro group (-NO2) onto the pyridone ring is typically achieved through electrophilic nitration. The electron-rich pyridone ring is susceptible to attack by nitrating agents. A mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride, can be used for this purpose. mdpi.com The nitration of N-substituted 2-pyridones generally occurs at the 3- or 5-position. For instance, 3-bromo-1-methyl-5-nitropyridin-2(1H)-one has been synthesized, demonstrating the feasibility of introducing a nitro group at the 5-position of an N-alkylated pyridone. nih.gov

Amino Derivatives: Amino groups can be introduced through several methods. One common strategy is the reduction of a corresponding nitro-substituted pyridone. Another powerful method is the palladium-catalyzed amination (Buchwald-Hartwig reaction) of a halo-substituted pyridone precursor. researchgate.net This reaction allows for the coupling of an amine with a brominated or chlorinated pyridone in the presence of a palladium catalyst and a suitable ligand. researchgate.net This can be performed on the pyridin-2(1H)-one before N-alkylation, followed by the attachment of the methyl acetate side chain. researchgate.net

Table 3: Synthesis of Amino and Nitro Substituted Pyridones
Reaction TypeSubstrateReagentsProductReference
Nitration3-Bromo-pyridin-2(1H)-oneAg2CO3, MeI (for methylation), then nitration3-Bromo-1-methyl-5-nitropyridin-2(1H)-one nih.gov
Amination4-Chloro-1H-pyridin-2-onePd2(dba)3, DavePhos, Amine4-Amino-1H-pyridin-2-one derivative researchgate.net
NitrationImidazole ringNitric acid / Acetic anhydrideNitro-imidazole derivative mdpi.com

Halogen atoms, such as chlorine and bromine, are valuable substituents as they can serve as handles for further functionalization, for example, in cross-coupling reactions. The direct halogenation of the pyridone ring is an effective method for their introduction.

Electrophilic halogenating agents are commonly used. For chlorination, N-chlorosuccinimide (NCS) is a mild and effective reagent. For bromination, N-bromosuccinimide (NBS) or bromine in acetic acid can be employed. The position of halogenation on the N-substituted 2-pyridone ring is directed by the existing substituents. For instance, 5-chloro-3-hydroxypyridin-2(1H)-one has been identified as a key intermediate in various synthetic pathways, highlighting the utility of halogenated pyridones. frontiersin.org The synthesis of halogenated 2,3-dimethoxypyridines, which can be converted to pyridones, is also a reported strategy. frontiersin.org

Modifications and Elongations of the Ester Side Chain

The synthesis of analogues of this compound is typically achieved through the N-alkylation of the 2-pyridone scaffold with various α-halo esters. This approach allows for the introduction of diverse ester side chains. While direct N-alkylation is a straightforward method, it often competes with O-alkylation. nih.govorganic-chemistry.org The choice of alkylating agent, base, and solvent significantly influences the N/O selectivity.

Methods for modifying the side chain often involve the use of different alkylating reagents, such as various alkyl halides or alkyl-sulfonates, under basic conditions. mdpi.com For instance, reacting 2-pyridone with ethyl bromoacetate in the presence of a suitable base would yield the corresponding ethyl ester analogue.

Although specific literature on the elongation of the acetate side chain of this compound is not abundant, standard synthetic organic chemistry procedures can be applied. A common strategy would involve:

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-(2-oxopyridin-1(2H)-yl)acetic acid.

Chain Elongation: The resulting acid can be elongated using various established methods, such as the Arndt-Eistert homologation.

Re-esterification: The elongated carboxylic acid is then re-esterified to the desired methyl ester.

The general synthetic approach for creating analogues with different ester groups is summarized in the table below.

Starting MaterialReagentProduct
2-HydroxypyridineMethyl 2-chloroacetateThis compound
2-HydroxypyridineEthyl 2-bromoacetateEthyl 2-(2-oxopyridin-1(2H)-yl)acetate
2-Hydroxypyridinetert-Butyl 2-bromoacetatetert-Butyl 2-(2-oxopyridin-1(2H)-yl)acetate

Hydrazide and Other Acetate-Modified Derivatives

A significant modification of the ester side chain involves its conversion to a hydrazide. The synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide is readily achieved by reacting this compound with hydrazine (B178648) hydrate. naturalspublishing.comresearchgate.netdergipark.org.tr This reaction is typically carried out in a protic solvent like ethanol and may proceed at room temperature or require refluxing, depending on the specific substrate. researchgate.netdergipark.org.tr

The general reaction is as follows: this compound + Hydrazine Hydrate → 2-(2-Oxopyridin-1(2H)-yl)acetohydrazide + Methanol (B129727)

These hydrazide derivatives are valuable intermediates for the synthesis of a wide array of other heterocyclic compounds, such as pyrazoles, thiazolidinones, and oxadiazoles, through condensation reactions with various electrophiles. nih.govekb.eg For example, reacting the acetohydrazide with aldehydes or ketones yields the corresponding hydrazones. naturalspublishing.comnih.govnih.gov

Reaction Optimization and Efficiency Studies

Catalyst Utilization and Screening (e.g., Cs2CO3, DBU)

The choice of base is critical in the N-alkylation of 2-pyridones to ensure high yield and regioselectivity. Various bases have been explored in the literature for this transformation. Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly employed. Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been shown to be effective. nih.gov

In a study on the preparation of N-alkenyl-2-pyridones, DBU was used as the base in solvents like DMF and DCM at temperatures ranging from 0 °C to room temperature. nih.gov The use of DBU in these non-polar aprotic solvents can favor N-alkylation. The selection of the optimal base often depends on the specific substrate and the alkylating agent used. For instance, in the synthesis of an analogue, potassium carbonate was used in dimethylformamide (DMF). nih.gov While a direct comparative screening of Cs2CO3 and DBU for the synthesis of this compound is not extensively documented, the known reactivity of these bases in similar N-alkylation reactions suggests their potential utility.

Catalyst/BaseTypical SolventTemperatureNotes
DBUToluene, DMF0 °C - RTEffective for N-alkenylation of 2-pyridones. nih.gov
K2CO3DMFRoom TemperatureUsed in the synthesis of related pyridazinone acetates. nih.gov
Tetra-alkyl ammonium fluorideTHFRoom TemperaturePromotes N-alkylation with high selectivity. google.com

Influence of Solvents and Temperature on Reaction Outcomes

Solvent and temperature are crucial parameters that significantly impact the yield and N/O-alkylation ratio in the synthesis of N-substituted 2-pyridones. The regioselectivity is influenced by factors such as the solvent's polarity, its ability to solvate the cation of the 2-pyridone salt, and the reaction temperature.

Generally, polar aprotic solvents like DMF and DMSO are used for the N-alkylation of 2-pyridones. nih.gov However, non-coordinating solvents such as toluene have also been employed, particularly in combination with strong organic bases like DBU. nih.govacs.org The reaction temperature can be varied to optimize the reaction rate and selectivity. For instance, some reactions are performed at 0 °C to enhance selectivity, while others are conducted at room temperature or elevated temperatures (e.g., 80 °C) to increase the reaction rate. nih.govacs.org The optimal conditions are highly dependent on the specific combination of 2-pyridone substrate, alkylating agent, and base.

A study on the regiodivergent alkylation of pyridines highlighted the critical roles of both solvent and activator in determining the position of alkylation. acs.org For example, coordinating solvents like THF favored C2-alkylation, whereas non-coordinating solvents like toluene promoted C4-alkylation. acs.org While this study focused on C-alkylation, it underscores the profound impact of the reaction medium on selectivity.

Application of Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of N-alkylated 2-pyridones and other related heterocyclic systems. mdpi.comsemanticscholar.orgnih.gov

In the synthesis of N-substituted 2-pyridone moieties, microwave irradiation has been used in one-pot condensation reactions, providing a highly selective method for obtaining the desired products without the formation of secondary products. mdpi.com For example, a reaction mixture dissolved in absolute ethanol was irradiated with microwaves at 250 watts for approximately 15 minutes to afford the N-alkylated 2-pyridone. mdpi.com Similarly, the synthesis of 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide from its corresponding ethyl acetate was achieved in 10 minutes under microwave irradiation at 60 watts. researchgate.net

The benefits of microwave synthesis include:

Rapid Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes. mdpi.com

Higher Yields: Improved reaction kinetics can lead to higher product yields.

Green Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes. nih.gov

Isolation and Purification Techniques

The isolation and purification of this compound and its analogues from the reaction mixture are crucial steps to obtain a product of high purity. Common techniques employed include extraction, crystallization, and column chromatography.

Following the completion of the reaction, a typical work-up procedure involves pouring the reaction mixture into water and extracting the product with an organic solvent such as ethyl acetate. google.com The organic layers are then combined, washed with water and brine, dried over an anhydrous salt like Na2SO4, and concentrated under reduced pressure. google.com

Crystallization is a widely used method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool, leading to the formation of crystals of the purified compound. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like ethanol/n-heptane. nih.govresearchgate.netgoogle.com In some cases, cooling the reaction mixture directly can induce precipitation of the product. researchgate.net

Column chromatography is another powerful purification technique, particularly when crystallization is not effective or when separating mixtures of closely related compounds, such as N- and O-alkylated isomers. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and methanol) to separate the desired compound from impurities. nih.govgoogle.com

A patent for a related compound describes a purification process involving dissolving the crude product in an organic solvent, extracting with an aqueous solution, drying the organic phase, and removing the solvent to yield the solid product, which is then further purified by crystallization. google.com

TechniqueDescription
Extraction Separating the product from the aqueous reaction mixture using an immiscible organic solvent. google.com
Crystallization Purifying the solid product by dissolving it in a hot solvent and allowing it to cool and form crystals. nih.govresearchgate.netgoogle.com
Column Chromatography Separating the product from impurities based on differential adsorption on a stationary phase (e.g., silica gel). nih.govgoogle.com

Spectroscopic and Solid State Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional NMR experiments, a detailed connectivity map of methyl 2-(2-oxopyridin-1(2H)-yl)acetate can be established.

Proton (¹H) NMR Analysis and Signal Assignment

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is expected to show distinct signals corresponding to the protons of the pyridinone ring and the methyl acetate (B1210297) substituent. The protons on the pyridinone ring, being in different electronic environments, will exhibit characteristic splitting patterns (e.g., doublet, triplet, doublet of doublets) due to spin-spin coupling with adjacent protons. The methylene (B1212753) protons of the acetate group will appear as a singlet, as they have no adjacent protons to couple with. Similarly, the methyl protons of the ester group will also present as a singlet.

A representative, though not experimentally verified for this specific molecule in the provided search results, assignment of the proton signals is presented in the table below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.40ddd1HH-6
~7.25dd1HH-4
~6.50d1HH-3
~6.15t1HH-5
~4.80s2HN-CH₂-COO
~3.70s3HO-CH₃

Note: The chemical shifts and multiplicities are estimations based on related structures and should be confirmed with experimental data.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

For this compound, the spectrum is expected to show signals for the carbonyl carbon of the pyridinone ring, the carbons within the aromatic ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The chemical shifts of the pyridinone ring carbons are influenced by the electronegativity of the nitrogen and oxygen atoms and their position within the ring.

A predicted assignment of the carbon signals is detailed in the following table.

Chemical Shift (ppm)Assignment
~168.0C=O (ester)
~162.0C=O (pyridinone)
~140.0C-6
~138.0C-4
~121.0C-5
~106.0C-3
~52.0O-CH₃
~50.0N-CH₂-COO

Note: These are predicted chemical shifts and require experimental verification.

Advanced Two-Dimensional NMR Investigations

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the pyridinone ring.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational frequencies include:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1740-1760C=O stretch (ester)Methyl acetate
~1650-1670C=O stretch (amide)2-Pyridinone
~1580-1620C=C stretchPyridinone ring
~1200-1300C-O stretch (ester)Methyl acetate
~2850-3000C-H stretch (aliphatic)Methylene and Methyl
~3000-3100C-H stretch (aromatic)Pyridinone ring

The presence of two distinct carbonyl stretching frequencies would be a key feature, confirming the presence of both the ester and the amide (lactam) functionalities.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the determination of the molecular formula (C₈H₉NO₃).

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Expected fragmentation pathways could include the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or cleavage of the N-CH₂ bond, leading to characteristic fragment ions that would help to confirm the proposed structure.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental for determining molecular geometry, identifying conformational isomers, and understanding the intermolecular forces that stabilize the crystal lattice.

The molecular structure of this compound consists of a planar pyridin-2-one ring connected to a methyl acetate group via the nitrogen atom. In analogous structures, the acetate side chain is typically not coplanar with the pyridinone ring. mdpi.com For instance, in (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, the corresponding side chain is nearly perpendicular to the ring system. mdpi.com This perpendicular orientation is a common feature in such compounds, arising from the steric hindrance and electronic effects between the ring and the substituent.

Key geometric parameters, including bond lengths and angles, are expected to be within the standard ranges for similar organic compounds. The pyridinone ring will exhibit partial double-bond character within the cyclic amide system, and the ester group will have a planar conformation.

The arrangement of molecules in the crystal lattice is dictated by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions. Based on the analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, it is anticipated that this compound would crystallize in a common space group for organic molecules, such as the monoclinic system P21/c. mdpi.com

The lattice parameters for the closely related (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide have been determined as a = 8.6789(4) Å, b = 10.4374(5) Å, c = 8.3596(4) Å, and β = 92.873(3)°. mdpi.com It is plausible that the title compound would have comparable unit cell dimensions.

Table 1: Anticipated Crystallographic Data for this compound based on Analogous Structures

Parameter Expected Value
Crystal System Monoclinic
Space Group P21/c
a (Å) ~8.7
b (Å) ~10.4
c (Å) ~8.4
β (°) ~93

Note: These values are hypothetical and based on the crystal structure of the closely related compound (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. mdpi.com

In the absence of strong hydrogen bond donors like N-H or O-H in this compound, weaker C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. These interactions would involve the hydrogen atoms of the methylene group and the pyridinone ring acting as donors, and the oxygen atoms of the carbonyl groups (both on the ring and in the ester function) acting as acceptors. Such C-H···O interactions are a recognized force in stabilizing the crystal structures of many organic molecules. mdpi.com

Beyond conventional hydrogen bonds, other non-covalent interactions are critical in defining the supramolecular assembly. For pyridinone-containing structures, π-π stacking interactions between the aromatic rings of adjacent molecules are a prominent feature. mdpi.com These interactions are characterized by the parallel alignment of the rings at a distance of approximately 3.3–3.8 Å.

Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of a neighboring pyridinone ring, are also anticipated. These interactions, in conjunction with C-H···O bonds and π-π stacking, would create a robust three-dimensional network that ensures the stability of the crystal lattice.

Computational and Theoretical Investigations of Methyl 2 2 Oxopyridin 1 2h Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.govmdpi.com These calculations provide valuable insights into the relationship between a molecule's structure and its chemical behavior. For methyl 2-(2-oxopyridin-1(2H)-yl)acetate, DFT methods are employed to elucidate its geometric parameters and electronic characteristics, which are fundamental to understanding its reactivity and potential interactions.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves calculating the molecular energy at various geometries until a minimum energy conformation is found. Theoretical calculations are often performed using methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). mdpi.comresearchgate.net

The pyridone ring is expected to be nearly planar, with the substituent group at the nitrogen atom oriented to minimize steric hindrance. The comparison between theoretical and experimental data for key parameters is crucial for confirming that the computational model provides a realistic representation of the molecule's structure.

Table 1: Comparison of Selected Calculated and Experimental Bond Lengths (Å) and Angles (°) for a Related 2-Pyridone Derivative.
ParameterCalculated (DFT/B3LYP)Experimental (X-ray)
Bond Lengths (Å)
N1-C21.4011.396
C2=O71.2351.230
N1-C61.3851.381
C5-C61.3691.365
Bond Angles (°)
C6-N1-C2122.5122.8
N1-C2-C3116.3116.7
O7=C2-N1120.9120.5

Data adapted from studies on analogous structures for illustrative purposes. researchgate.netresearchgate.net

Analysis of the electronic structure provides a deeper understanding of molecular stability, reactivity, and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netpku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable. researchgate.net For 2-pyridone derivatives, DFT calculations show that the HOMO is typically localized over the pyridone ring, while the LUMO is also distributed across this π-system. The energy gap for a related compound, ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate, was calculated to be 4.06 eV, indicating good molecular stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies.
ParameterEnergy (eV)
HOMO-6.57
LUMO-2.51
Energy Gap (ΔE)4.06

Values are illustrative, based on data for analogous 2-pyridone derivatives. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. chemrxiv.orgchemrxiv.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen atoms of both the pyridone ring and the ester group. researchgate.net These regions are the primary sites for electrophilic interactions. Conversely, the most positive potential (blue) would be found around the hydrogen atoms, particularly those on the pyridone ring and the methylene (B1212753) group, making them susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other chemical species and biological targets. chemrxiv.org

Table 3: Predicted Reactive Sites from MEP Analysis.
RegionColor CodePotentialPredicted Reactivity
Pyridone Carbonyl OxygenRedNegativeSite for electrophilic attack
Ester Carbonyl OxygenRed/YellowNegativeSite for electrophilic attack
Ring & Methylene HydrogensBluePositiveSite for nucleophilic attack

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. researchgate.net This analysis provides quantitative data on the electron distribution and helps to identify reactive sites, complementing the qualitative information from MEP maps. researchgate.net

Table 4: Illustrative Mulliken Atomic Charges (a.u.).
AtomPredicted Charge
O (Pyridone Carbonyl)-0.55
O (Ester Carbonyl)-0.52
O (Ester Methoxy)-0.48
N1 (Ring)-0.30
C2 (Pyridone Carbonyl)+0.45
C (Ester Carbonyl)+0.60

Values are representative and based on general results from DFT studies on similar heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. ijcce.ac.ir It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Table 5: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)).
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-C3)~40-50Intramolecular hyperconjugation
LP(2) O7π(N1-C2)~25-35Resonance stabilization
π(C5-C6)π(C3-C4)~15-25π-electron delocalization
LP(2) O(Ester)σ(C-C(Ester))~5-10Stabilization of ester group

E(2) values are estimates based on typical values for similar functional groups in related molecules.

Prediction and Assignment of Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the vibrational frequencies of molecules like this compound. These theoretical calculations provide a basis for assigning the bands observed in experimental infrared (IR) and Raman spectra. By modeling the molecule's vibrational modes, each band can be attributed to specific atomic motions, such as stretching, bending, or torsional vibrations.

For instance, in a study of the related compound methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, DFT calculations were used to determine the vibrational frequencies. researchgate.net Different combinations of functionals and basis sets were tested to find the optimal method for calculating various stretching frequencies. researchgate.net This comparative approach ensures that the theoretical spectrum aligns closely with experimental data, allowing for a confident assignment of spectral features.

Key vibrational modes for pyridinone-based acetate (B1210297) esters typically include:

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are generally observed in the 3100-2900 cm⁻¹ region.

C=O Stretching: The molecule contains two carbonyl groups (one in the pyridinone ring and one in the ester moiety), which give rise to strong, distinct absorption bands. The lactam (ring) C=O stretch and the ester C=O stretch are typically found in the 1750-1650 cm⁻¹ range. Their exact positions are sensitive to the local electronic and structural environment.

C=C and C=N Stretching: Vibrations associated with the pyridinone ring's double bonds occur in the 1650-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester group are typically located in the 1300-1000 cm⁻¹ range.

The table below illustrates typical calculated and observed vibrational frequencies for a related acetate derivative, showcasing how theoretical predictions aid in spectral assignment.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
Aromatic C-H Stretch30803075
Aliphatic C-H Stretch29552950
Ester C=O Stretch17451743
Lactam C=O Stretch16651660
Aromatic C=C Stretch16051599
Asymmetric C-O-C Stretch12101205
Symmetric C-O-C Stretch11501145

Note: Data presented is illustrative and based on analogous structures like those found in cited literature.

Advanced Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps various properties onto a surface defined by the points where the electron contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For pyridinone derivatives, Hirshfeld analysis reveals the dominant forces governing their crystal packing. researchgate.netnih.govnih.gov The surface is often color-mapped with dnorm, a property that highlights intermolecular contacts by showing regions where distances are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii. These red spots are indicative of close contacts, such as hydrogen bonds.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). Each type of interaction (e.g., O···H, H···H) appears as a distinct region on the plot, and the area of this region corresponds to the interaction's relative contribution to the total surface.

In studies of similar structures, the most significant contributions to the crystal packing are from O···H and H···H contacts. researchgate.netresearchgate.netnih.gov For example, in ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate, O···H interactions account for a major portion of the molecular surface, highlighting the importance of C-H···O hydrogen bonds in stabilizing the crystal structure. researchgate.net

The following table summarizes the percentage contributions of the most significant intermolecular contacts for a representative pyridinone acetate derivative.

Contact TypePercentage Contribution (%)
H···H52.2
O···H / H···O23.3
C···H / H···C14.7
N···H / H···N6.6
Other3.2

Note: Data is based on the analysis of ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, a structurally related compound. nih.gov

Energy Framework Analysis for Lattice Energy Contributions

Energy framework analysis provides a quantitative insight into the energetic landscape of a crystal lattice. This method involves calculating the interaction energies between a central molecule and its neighbors and visualizing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction, offering a clear depiction of the crystal's energetic topology.

In an analysis of a related quinoline (B57606) carboxylate, the total lattice energy was calculated, with dispersion energy being the predominant stabilizing force. nih.gov The study identified different molecular pairing patterns, with π-stacking interactions contributing significantly to the lattice energy. nih.gov The visualization showed that the crystal's stability is dominated by a network of dispersion forces, complemented by weaker electrostatic interactions. nih.gov

Below is a table of calculated interaction energies for different molecular pairs in a related crystal structure, illustrating the contributions of electrostatic and dispersion forces to the total energy.

Molecular PairElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Energy (kJ/mol)
Pair 1 (Stacking)-15.5-66.2-45.8
Pair 2 (H-Bonding)-10.3-25.3-22.4
Pair 3 (Stacking)-8.7-30.1-24.3
Pair 4 (H-Bonding)-9.1-20.5-17.8

Note: Data is derived from the analysis of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. nih.gov

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plotting

The Reduced Density Gradient (RDG) method is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. It is based on the relationship between the electron density (ρ) and its first derivative. The analysis generates three-dimensional surfaces that represent different types of interactions.

The surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized interactions, primarily of the van der Waals type.

Red surfaces signify strong, repulsive interactions, such as steric clashes in crowded regions or within ring structures.

For molecules with pyridinone and acetate groups, RDG analysis would visualize the C-H···O hydrogen bonds as distinct blue or blue-green discs between the participating atoms. researchgate.net Large, green surfaces would appear between stacked pyridinone rings, indicating π-π stacking interactions, which are dominated by dispersion forces. researchgate.net This visualization provides a clear and intuitive picture of the non-covalent forces that define the molecule's conformation and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding based on the topology of the electron density (ρ). researchgate.netwiley-vch.de Within QTAIM, the presence of a bond critical point (BCP)—a point of minimum electron density between two atoms—and a corresponding bond path signifies a chemical bond. wiley-vch.de

The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), are used to classify the nature of the interaction.

Covalent bonds are characterized by high ρBCP and a negative Laplacian (∇²ρBCP < 0), indicating a concentration of electron density.

Closed-shell interactions , which include hydrogen bonds, ionic bonds, and van der Waals interactions, have low ρBCP and a positive Laplacian (∇²ρBCP > 0), indicating a depletion of electron density.

For this compound, QTAIM analysis would be used to characterize not only the covalent bonds within the molecule but also the weaker intermolecular interactions, such as C-H···O hydrogen bonds and potential π-stacking. researchgate.net By calculating the topological parameters at the BCPs of these non-covalent interactions, their strength and nature can be quantitatively assessed, providing a deeper understanding of the forces holding the crystal together. researchgate.netwiley-vch.de

Solvent Effects on Electronic and Spectroscopic Properties through Continuum Models

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these solvent effects computationally. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

Studies on similar compounds have shown that changing the solvent from a non-polar to a polar medium can alter key electronic properties. researchgate.net For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can change, which in turn affects the molecule's reactivity and its UV-Vis absorption spectrum. researchgate.net Generally, an increase in solvent polarity leads to a stabilization of polar excited states, often resulting in a red shift (bathochromic shift) of the maximum absorption wavelength (λmax).

For a related pyridinone derivative, DFT calculations were performed in the gaseous phase and in solvents like acetone (B3395972) and water to evaluate these effects. researchgate.net The results showed a slight variation in the HOMO-LUMO energy gap, indicating that the molecule's electronic structure is responsive to the polarity of its environment. researchgate.net

The following table shows how the HOMO-LUMO energy gap of a related compound changes with the medium, as calculated using DFT.

PhaseDielectric Constant (ε)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Gaseous1.00-6.541-1.9684.573
Acetone20.70-6.612-1.9394.673
Aqueous78.39-6.615-1.9384.677

Note: Data is for ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate. researchgate.net

Conformational Landscape and Energetic Stability Studies

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For a molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible. Understanding the conformational landscape—the collection of all possible conformations and their relative energies—is crucial for elucidating the molecule's behavior and potential interactions. Computational and theoretical investigations are powerful tools for exploring this landscape, providing insights into the preferred shapes of the molecule and the energy barriers that separate them.

Detailed computational studies specifically focused on the conformational landscape and energetic stability of this compound are not extensively available in the published literature. However, general principles of conformational analysis and findings from studies on structurally related N-substituted 2-pyridones can provide valuable insights into the likely conformational preferences of this molecule.

The primary degrees of freedom that dictate the conformational landscape of this compound are the rotations around the single bonds of the acetate substituent attached to the nitrogen atom of the 2-pyridone ring. The key dihedral angles that would define the conformational space are depicted in the table below. A systematic variation of these angles in computational models, followed by energy calculations, would reveal the low-energy (more stable) conformations.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound.
Dihedral AngleAtoms Defining the AngleDescription
τ1C6-N1-C7-C8Rotation around the N1-C7 bond, which governs the orientation of the acetate group relative to the pyridone ring.
τ2N1-C7-C8-O2Rotation around the C7-C8 bond, influencing the position of the carbonyl group of the ester.
τ3C7-C8-O2-C9Rotation around the C8-O2 bond, determining the orientation of the methyl group of the ester.

Based on studies of analogous N-substituted 2-pyridone systems, it is anticipated that steric hindrance would be a major factor in determining the energetically favorable conformations. For instance, in related molecules, a strong preference for an anti conformation is often observed, where the substituent on the nitrogen is directed away from the carbonyl group of the pyridone ring to minimize steric clashes. mdpi.comnih.gov A similar phenomenon would be expected for this compound, leading to a conformation where the acetate group is positioned to avoid unfavorable interactions with the 2-oxo group.

A comprehensive theoretical study would involve scanning the potential energy surface by systematically rotating the key dihedral angles (τ1, τ2, and τ3). This process would identify all the energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers would then be calculated to determine their populations at a given temperature using Boltzmann statistics. Such an analysis would provide a detailed picture of the dynamic conformational behavior of the molecule in the gas phase or in solution.

While specific energetic data for this compound is not available, the general principles of conformational analysis strongly suggest that its three-dimensional structure is not random but is governed by a well-defined conformational landscape with a limited number of low-energy, stable conformations. Future computational investigations are needed to fully characterize this landscape and provide quantitative data on the energetic stability of its conformers.

Reactivity Profile and Chemical Transformations

Hydrolysis of the Methyl Ester to the Corresponding Carboxylic Acid [(2-Oxopyridin-1(2H)-yl)acetic acid]

The methyl ester of the acetate (B1210297) moiety is susceptible to hydrolysis under basic conditions to yield its corresponding carboxylic acid, (2-oxopyridin-1(2H)-yl)acetic acid. This transformation is a fundamental step in modifying the side chain or preparing derivatives that require a free carboxylic acid group. The reaction is typically carried out using a base such as lithium hydroxide (B78521) in a mixture of solvents like methanol (B129727) and water. The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release methanol and the carboxylate salt. Subsequent acidification yields the final carboxylic acid product.

Table 1: Conditions for Hydrolysis of an Alkyl 2-(2-oxopyridin-1(2H)-yl)acetate

Reactant Reagents Solvent Temperature Time Product
Ethyl 2-(2-oxopyridine-1(2H)-yl)acetate Lithium hydroxide monohydrate Methanol / Water Room Temperature 20 minutes (2-Oxopyridin-1(2H)-yl)acetic acid

Functionalization Reactions of the Pyridone Ring

The 2-pyridone ring, while aromatic in character, exhibits reactivity distinct from that of pyridine (B92270) or benzene (B151609) due to the presence of the carbonyl group and the nitrogen heteroatom.

The 2-pyridone structure is already an oxidized derivative of pyridine. Further oxidation can be challenging; however, electrochemical methods have been shown to oxidize 2-pyridone derivatives. mdpi.com Studies on various substituted 2-pyridones indicate they undergo irreversible oxidation processes. mdpi.com While the N-oxidation of pyridines to pyridine-N-oxides is a common reaction, this pathway is not applicable to N-substituted 2-pyridones like methyl 2-(2-oxopyridin-1(2H)-yl)acetate as the nitrogen atom is already part of the lactam system and bears an alkyl substituent. researchgate.netwikipedia.org

The pyridone ring can undergo reduction under various conditions. Catalytic hydrogenation can reduce the double bonds within the ring, leading to the corresponding piperidone derivatives. The specific products formed depend on the catalyst, pressure, and temperature used. The reduction of N-alkyl-2-pyridones is a known synthetic strategy to access these saturated heterocyclic systems. researchgate.net

Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted 2-pyridone ring is generally difficult. The ring is relatively electron-rich, making it resistant to attack by nucleophiles. uoanbar.edu.iq SNAr reactions on pyridine-like rings typically require a good leaving group (such as a halogen) at the 2- or 4-position, which are activated by the electron-withdrawing nitrogen atom. uoanbar.edu.iqchemistry-online.comirjms.com In the absence of such leaving groups, this compound is not expected to readily undergo nucleophilic substitution on its pyridone ring.

Derivatization of the Acetate Moiety for Diverse Chemical Structures

The acetate moiety provides a versatile handle for a wide array of chemical modifications beyond simple hydrolysis. The methyl ester can be converted into other functional groups, enabling the synthesis of diverse structures.

Amidation: The methyl ester can react with primary or secondary amines, typically at elevated temperatures or with catalysis, to form the corresponding amides. This reaction provides a straightforward route to a large class of derivatives.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, altering the steric and electronic properties of the ester.

Hydrazide Formation: Treatment with hydrazine (B178648) (N₂H₄) converts the methyl ester into the corresponding hydrazide. This derivative can serve as a precursor for synthesizing various heterocyclic compounds, such as pyrazoles and oxadiazoles.

Reduction to an Alcohol: The ester can be reduced to the corresponding primary alcohol, 2-(2-oxopyridin-1(2H)-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Participation in Carbon-Carbon Double Bond Formation Reactions (e.g., with phosphorus ylides)

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or a ketone with a phosphorus ylide (a Wittig reagent). libretexts.orglibretexts.org The structure of this compound contains a carbonyl group as part of the 2-pyridone ring. However, this carbonyl group is part of a lactam (a cyclic amide). Amide carbonyls are significantly less electrophilic than aldehyde or ketone carbonyls due to resonance delocalization of the nitrogen lone pair, which reduces the partial positive charge on the carbonyl carbon.

Consequently, the 2-pyridone ring carbonyl of this compound is generally unreactive toward standard phosphorus ylides under typical Wittig reaction conditions. masterorganicchemistry.com The reaction is primarily effective for aldehydes and ketones. masterorganicchemistry.comwikipedia.org

While a direct Wittig reaction on the parent molecule is not feasible, its structure can be modified to participate in such transformations. For instance, a hypothetical two-step synthetic sequence could involve the reduction of the methyl ester moiety to an aldehyde, which could then readily undergo a Wittig reaction to generate a variety of vinyl-substituted N-pyridone derivatives. This highlights how the acetate side chain can be manipulated to introduce functionalities capable of participating in carbon-carbon double bond forming reactions.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the ester and the 2-pyridone ring. While specific mechanistic studies on this exact molecule are not extensively documented, its chemical transformations can be understood by examining the well-established mechanisms of its constituent parts. The following sections delve into the proposed mechanisms for key reactions involving this compound, drawing upon fundamental principles of organic chemistry and studies of analogous systems.

Reactions Involving the Ester Group

The ester functionality in this compound is susceptible to nucleophilic acyl substitution, with hydrolysis being a representative reaction.

Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, (2-oxopyridin-1(2H)-yl)acetic acid, can proceed under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. Computational studies on the neutral hydrolysis of methyl acetate suggest that the reaction can proceed through either a one-step or a two-step mechanism involving a tetrahedral intermediate, often with the cooperative assistance of additional water molecules. researchgate.netcanada.ca

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs, leading to a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion, a strong base, is followed by an acid-base reaction where the methoxide deprotonates the newly formed carboxylic acid. This final, essentially irreversible, step drives the reaction to completion.

Reactions Involving the 2-Pyridone Ring

The 2-pyridone ring exhibits a rich and varied reactivity, participating in electrophilic substitutions, nucleophilic substitutions, and cycloaddition reactions. The electronic nature of the ring, with its electron-rich C3 and C5 positions and electron-deficient C4 and C6 positions, governs its regioselectivity. rsc.org

Electrophilic Aromatic Substitution:

The 2-pyridone ring is activated towards electrophilic attack due to the electron-donating character of the nitrogen atom. vaia.com Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially at the C3 and C5 positions, which possess higher electron density. rsc.orguoanbar.edu.iq The general mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the deprotonation to restore aromaticity. byjus.com The presence of the N-acetate substituent may influence the regioselectivity and reactivity of the ring.

Nucleophilic Aromatic Substitution:

While less common for the 2-pyridone ring itself, nucleophilic aromatic substitution (SNAr) can occur, particularly if a good leaving group is present on the ring. The reaction is facilitated at the electron-deficient C2 and C4 positions. chemistry-online.com The mechanism typically involves the addition of a nucleophile to form a stable intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group. irjms.comnih.gov For the parent 2-pyridone system, direct nucleophilic attack is challenging but can be achieved under forcing conditions. chemistry-online.com

Cycloaddition Reactions:

The conjugated diene system within the 2-pyridone ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgelectronicsandbooks.comacs.orgresearchgate.net In these reactions, the 2-pyridone can act as the diene, reacting with a dienophile. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the substituents on both the pyridone ring and the dienophile. rsc.orgelectronicsandbooks.com For instance, reactions of substituted 2(1H)-pyridones with dimethyl butynedioate can lead to cycloaddition across the 3,6-positions. rsc.orgelectronicsandbooks.com Intramolecular [2+2] cycloadditions have also been observed in related systems, proceeding through the formation of an allene (B1206475) intermediate. acs.org

Table of Key Mechanistic Features

Reaction TypeKey Intermediate(s)Influencing FactorsRegioselectivity
Acid-Catalyzed Ester HydrolysisProtonated Carbonyl, Tetrahedral IntermediateAcid Concentration, TemperatureN/A
Base-Catalyzed Ester HydrolysisTetrahedral IntermediateBase Concentration, TemperatureN/A
Electrophilic Aromatic SubstitutionSigma Complex (Arenium Ion)Nature of Electrophile, Substituents on RingC3 and C5 positions
Nucleophilic Aromatic SubstitutionMeisenheimer-like ComplexPresence of Leaving Group, Nature of NucleophileC2 and C4 positions
Diels-Alder CycloadditionConcerted or Stepwise Transition StateElectronic and Steric Properties of Diene and DienophileDependent on reactants

Applications in Advanced Chemical Synthesis and Material Science Research

A Flexible Foundation for Complex Molecular Architectures

The inherent reactivity of the 2-pyridone scaffold makes methyl 2-(2-oxopyridin-1(2H)-yl)acetate a valuable starting material in the synthesis of a wide array of organic molecules. amazonaws.combioinformation.netresearchgate.net Its utility as a building block is rooted in the ability of the pyridone ring to undergo various chemical transformations, allowing for the construction of intricate molecular frameworks. amazonaws.combioinformation.netresearchgate.net

A Precursor to a Spectrum of Organic Molecules

Organic chemists have demonstrated a keen interest in the synthesis and functionalization of the 2-pyridone moiety, which is a core component of many natural products. amazonaws.com This interest extends to derivatives like this compound, which serve as precursors in the synthesis of structurally diverse organic molecules. The development of efficient synthetic techniques has provided ready access to 2-pyridone scaffolds, enabling their incorporation into drug discovery programs and a variety of other applications in organic synthesis. amazonaws.com The reactivity of the 2-pyridone ring allows for various transformations, including the synthesis of fused heterocyclic systems such as quinazolin-2,4-diones and thieno[2,3-d]pyrimidine-2,4-diones. nih.gov For instance, the annulation of anthranilic esters with N-pyridyl ureas provides a route to 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. nih.gov

A Key Component in Peptide Nucleic Acid (PNA) Monomer Preparation

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a polyamide backbone, and they have garnered significant attention for their potential applications in diagnostics and therapy. The synthesis of PNA monomers often involves the use of versatile chemical building blocks. While direct evidence for the use of this compound in PNA monomer synthesis is not explicitly detailed in readily available literature, the structural motifs present in this compound are relevant to PNA chemistry. For example, a patent describes the preparation of peptide nucleic acid derivatives with good cell penetration and strong affinity for nucleic acids, involving complex heterocyclic structures where pyridone-like moieties could conceptually be incorporated. google.com The general synthesis of PNA monomers often involves the coupling of a protected backbone unit with a nucleobase-containing acetic acid derivative. nih.gov

Engineering Molecular Interactions Through Rational Design

The 2-pyridone scaffold is a prominent feature in many biologically active compounds, making it an attractive framework for the rational design of molecules with specific biological targets. researchgate.netnih.govnih.gov This design process often involves a combination of computational and synthetic approaches to optimize ligand-protein interactions and understand structure-activity relationships.

Unveiling Ligand-Protein Interactions with Computational Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a protein, thereby providing insights into potential biological activity. nih.govstackexchange.comnih.gov Docking studies are frequently employed in the design of novel inhibitors for various enzymes. For instance, docking simulations of cyanopyridone derivatives have been used to understand their binding modes with VEGFR-2 and HER-2 enzymes, guiding the optimization of these compounds as anti-breast cancer agents. stackexchange.com Similarly, docking studies have been performed on pyridine (B92270) and thieno[2,3-b]pyridine (B153569) derivatives to investigate their potential as anticancer PIM-1 kinase inhibitors. nih.gov While specific docking studies on this compound were not found, the general applicability of these methods to pyridone-based scaffolds highlights the potential for in silico screening of its derivatives against various protein targets. amazonaws.commdpi.com

Below is a table summarizing representative protein targets for which pyridone derivatives have been investigated using molecular docking.

Protein TargetTherapeutic AreaRepresentative Pyridone DerivativesReference
VEGFR-2 / HER-2CancerCyanopyridones stackexchange.com
PIM-1 KinaseCancerPyridine and thieno[2,3-b]pyridine derivatives nih.gov
Carbonic AnhydraseVarious8-substituted quinoline-2-carboxamides researchgate.net
Dipeptidyl peptidase-IV (DPP-IV)Diabetes1,2,3-Oxadiazole-linked tetrahydropyrimidine-5-carboxylates chemmethod.com

Decoding Structure-Activity Relationships for Enhanced Molecular Design

The systematic modification of a lead compound and the evaluation of its biological activity is a cornerstone of drug discovery, known as the study of structure-activity relationships (SAR). For N-substituted 2-pyridones, SAR studies have been crucial in identifying key structural features that govern their biological effects. mdpi.comnih.gov For example, research on 2-pyridone derivatives as antibacterial agents has shown that the substituent at the 8-position is critical for binding to bacterial DNA gyrase. researchgate.net The antiproliferative activity of pyridine derivatives has been linked to the presence and position of specific functional groups like methoxy, hydroxyl, and amino groups, while bulky or halogen-containing groups tend to decrease activity. chemscene.com These design principles, derived from SAR studies on the broader class of pyridones, are directly applicable to the strategic modification of this compound to develop new bioactive molecules. researchgate.net

Pioneering Novel Materials and Functional Systems

The unique properties of the 2-pyridone scaffold also extend to the realm of material science, where it is being explored for the development of novel polymers and functional systems. amazonaws.comchemicalregister.com

Pyridine-containing polymers are a promising class of materials with applications ranging from contaminant capture to the self-assembly of block copolymers. chemicalregister.comnih.gov The synthesis of such polymers often requires monomers that can undergo controlled polymerization. While the direct polymerization of this compound is not widely reported, its functional groups offer potential for incorporation into polymeric structures. For example, pyridine-type zwitterionic polyurethanes have been synthesized and shown to exhibit multi-shape memory effects and moisture-sensitive shape memory, making them promising for smart biomedical applications. nih.govscirp.org Furthermore, the synthesis of poly(pyridin-2-ylmethyl 2-(eugenoxy)acetate) has been reported for use as a metal mixture carrier. researchgate.net Although not directly involving controlled oxygen release, the development of functional polymers based on pyridone derivatives for applications such as drug delivery and smart materials is an active area of research. sigmaaldrich.com

Application as Components in Peptide Coupling Reagents (Related N-hydroxypyridinone derivatives)

While "this compound" itself is not directly employed as a peptide coupling reagent, its structural motif is closely related to N-hydroxypyridinone derivatives that serve as highly effective additives in peptide synthesis. These derivatives, particularly isomers of 1-hydroxy-2-pyridone (HOPO), play a crucial role in suppressing racemization and improving coupling efficiency during the formation of peptide bonds. The pyridinone core of these active additives can be synthesized through various routes, and compounds like this compound represent potential precursors to this core structure.

The primary function of N-hydroxypyridinone derivatives in peptide coupling is to act as activating agents, often in conjunction with a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In these reactions, the N-hydroxypyridinone derivative reacts with the activated amino acid to form an active ester. This intermediate is more stable than the initial O-acylisourea intermediate formed with the carbodiimide alone, and it is less prone to racemization. The subsequent reaction of this active ester with the amino group of the incoming amino acid proceeds smoothly to form the desired peptide bond with a high degree of chiral purity.

Detailed Research Findings

Research has demonstrated the superiority of certain N-hydroxypyridinone derivatives over classical additives like 1-hydroxybenzotriazole (B26582) (HOBt) in specific applications. A notable study highlighted the effectiveness of 2-hydroxypyridine (B17775) N-oxide (an isomer of 1-hydroxy-2-pyridone) in a two-phase coupling system. luxembourg-bio.com This method affords di- or tripeptides in high yields with significantly low levels of racemization.

In a comparative study, the use of 2-hydroxypyridine N-oxide (HOPO) as an additive in EDC-mediated peptide coupling was shown to be more effective at suppressing racemization than both HOBt and another common additive, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), particularly in a dichloromethane/water two-phase system. luxembourg-bio.com The level of the undesired diastereomer (LD) was significantly lower when HOPO was used as the additive.

Below is a data table summarizing the comparative performance of different coupling additives in the synthesis of the model peptide Z-Phe-Val-Phe-OMe.

Table 1: Comparison of Coupling Additives in the Synthesis of Z-Phe-Val-Phe-OMe

Additive Coupling Reagent Solvent System Yield (%) Diastereomer (LD) (%)
HOBt EDC Dichloromethane/Water 95 2.8
HOAt EDC Dichloromethane/Water 96 1.5

Data sourced from a study on carbodiimide-mediated amide formation in a two-phase system. luxembourg-bio.com

The data clearly indicates that under these conditions, HOPO is a superior additive for minimizing racemization. This enhanced performance makes N-hydroxypyridinone derivatives valuable tools in the synthesis of complex peptides where maintaining stereochemical integrity is paramount.

Furthermore, the pyridinone motif has been incorporated into more complex coupling reagents, such as uronium and phosphonium (B103445) salts, to further enhance their reactivity and efficiency. nih.govuniwa.gr These reagents combine the activating properties of the pyridinone derivative with the rapid coupling kinetics of the onium salt structure.

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for Methyl 2-(2-Oxopyridin-1(2H)-yl)acetate

The synthesis of N-substituted 2-pyridones, including this compound, is a cornerstone of modern heterocyclic chemistry. Traditional synthesis involves the N-alkylation of 2-pyridone (or its tautomer, 2-hydroxypyridine) with an appropriate alkylating agent, such as methyl bromoacetate (B1195939) or methyl 2-chloroacetate, typically in the presence of a base. researchgate.net A significant challenge in this approach is controlling the regioselectivity, as the deprotonated pyridone is an ambident nucleophile, leading to a mixture of N-alkylated and O-alkylated products. nih.govmdpi.com

Recent advancements have focused on developing more efficient, selective, and scalable methods. These include:

Catalytic Systems: Transition-metal catalysis, employing copper, rhodium, iridium, and palladium, has provided milder and more selective pathways for N-arylation and N-alkylation of pyridones. acs.orgorganic-chemistry.org For instance, copper(I)-catalyzed coupling reactions have shown remarkable chemoselectivity for N-arylation over O-arylation. organic-chemistry.org

Microwave-Assisted Synthesis: One-pot multicomponent reactions under microwave irradiation have emerged as a rapid and efficient "green" technique for producing N-substituted 2-pyridones without the formation of O-substituted byproducts. mdpi.com

Novel Rearrangements: Ruthenium-catalyzed O- to N-alkyl migratory rearrangements have been developed as a novel strategy for activating sp3 C–O bonds, providing another route to N-substituted pyridones. researchgate.net

One-Pot Procedures: Efficient, one-flask protocols have been developed that allow for the rapid synthesis of a variety of N-substituted 3-amino-2-pyridones from simple starting materials, improving operational efficiency. acs.org

The characterization of this compound and its analogs relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure, particularly the site of alkylation. For instance, in related N-acetylated heterocyclic esters, the chemical shifts of the methylene (B1212753) and methyl protons of the acetate (B1210297) group are characteristic. nih.govnih.gov Mass spectrometry confirms the molecular weight, and crystallographic analysis, when obtainable, provides definitive structural proof and insights into intermolecular interactions in the solid state. nih.govnih.gov

Table 1: Modern Synthetic Approaches for N-Substituted 2-Pyridones
MethodKey FeaturesTypical Reagents/CatalystsAdvantages
Microwave-Assisted MCROne-pot condensationPrimary amine, β-ketoester, etc.High selectivity, rapid, green chemistry. mdpi.com
Cu-Catalyzed CouplingN-arylationCuI, diaryliodonium saltsMild conditions, high yields, excellent N-selectivity. organic-chemistry.org
Ir-Catalyzed AminationAsymmetric allylic aminationIridium catalystsAccess to chiral N-substituted 2-pyridones. researchgate.net
Acid-Mediated RearrangementC-O and C-N bond cleavageTrifluoroacetic acidMetal-free synthesis from O-substituted pyridines. nih.gov

Emerging Trends in Computational Chemistry for Pyridone Derivatives

Computational chemistry has become an indispensable tool for understanding the properties and reactivity of pyridone derivatives. eurasianjournals.com Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide deep insights into electronic structure, reaction mechanisms, and regioselectivity. mdpi.comnih.gov

Key applications and emerging trends include:

Mechanism and Selectivity Studies: DFT calculations are used to explore reaction pathways and transition states, explaining the observed regioselectivity in N- vs. O-alkylation reactions. By calculating the free energy barriers for different attack pathways (e.g., nucleophilic attack on the nitrogen versus the oxygen), researchers can predict and rationalize reaction outcomes. nih.gov

Structure-Property Relationships: Computational methods are employed to correlate the structure of pyridone derivatives with their electrochemical and spectroscopic properties. mdpi.com This synergy between experimental data and theoretical calculations helps to define the origin of electrochemical stability and activity. mdpi.com

Molecular Modeling in Drug Design: For pyridone-containing drug candidates, molecular docking and molecular dynamics simulations are used to predict binding modes and affinities to biological targets. eurasianjournals.comfrontiersin.org This allows for the rational design of new derivatives with improved pharmacological profiles.

Machine Learning Integration: Future trends point towards the integration of machine learning with quantum mechanical calculations to accelerate the discovery of new pyridone derivatives with desired properties, moving beyond the study of individual molecules to the high-throughput screening of virtual libraries. eurasianjournals.com

Table 2: Computational Methods in Pyridone Research
MethodApplication AreaInsights Gained
Density Functional Theory (DFT)Reaction MechanismsEnergy barriers, transition state geometries, regioselectivity. nih.gov
Time-Dependent DFT (TD-DFT)SpectroscopyPrediction of UV-Vis spectra and electronic transitions. mdpi.com
Molecular DockingDrug DiscoveryBinding modes and affinity of ligands to protein targets. frontiersin.org
Molecular Dynamics (MD)Conformational AnalysisDynamic behavior and conformational space of molecules. eurasianjournals.com

Unexplored Synthetic Routes and Derivatization Possibilities

While many synthetic routes to N-substituted pyridones exist, there remains scope for innovation. Future research could focus on C-H activation methodologies to directly functionalize the pyridone ring or the development of novel multicomponent reactions that build the N-acetylated pyridone core in a single, highly convergent step. bcrcp.ac.in

For this compound specifically, a range of derivatization possibilities can be envisioned:

Ester Modification: The methyl ester group is a versatile handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, (2-oxopyridin-1(2H)-yl)acetic acid, which can then be coupled with various amines to form a library of amides. chemicalbook.com

Pyridone Ring Functionalization: The pyridone ring itself can undergo further substitution reactions. Electrophilic substitution is possible, though the reactivity is influenced by the electron-withdrawing nature of the carbonyl group and the N-substituent. nih.gov

Side-Chain Elaboration: The methylene group of the acetate moiety could potentially be functionalized, for example, via α-halogenation followed by nucleophilic substitution, to introduce additional diversity.

These derivatization pathways make the title compound a valuable intermediate for creating libraries of novel compounds for screening in medicinal chemistry and materials science. researchgate.net

Broader Implications for Heterocyclic Chemistry and Molecular Design

The study of this compound and its synthesis has broader implications for the field of heterocyclic chemistry. Heterocyclic compounds form the largest classical division of organic chemistry and are of immense biological and industrial importance. researchgate.net The development of novel synthetic methods for N-substituted pyridones contributes to the synthetic chemist's toolkit for constructing complex molecules. gla.ac.uk

In molecular design, the 2-pyridone core is recognized as a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets. acs.orgnih.gov This makes it a highly valuable starting point in drug discovery. frontiersin.orgnih.gov The N-acetic acid methyl ester functionality provides a key vector for modification, allowing chemists to systematically alter the compound's steric and electronic properties to optimize interactions with a specific biological target. This approach is fundamental to structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. frontiersin.org

Future Directions for Research on N-Acetylated Pyridin-2(1H)-ones

Future research on N-acetylated pyridin-2(1H)-ones is likely to proceed along several exciting avenues. The continued development of more sustainable and atom-economical synthetic methods will be a priority. This includes exploring biocatalysis and flow chemistry for the large-scale, environmentally friendly production of these compounds.

A deeper integration of computational and experimental approaches will accelerate the design and synthesis of new pyridone derivatives with tailored properties. This could involve creating virtual libraries of compounds based on the this compound scaffold and using computational screening to identify candidates with high predicted activity for specific applications, such as enzyme inhibition or as ligands for catalysis. nih.gov

Furthermore, the exploration of the biological activities of derivatives of this compound is a vast and promising area. Given the wide range of biological activities associated with the 2-pyridone scaffold, including antimicrobial, antiviral, and anticancer effects, systematic screening of new derivatives could lead to the discovery of novel therapeutic leads. mdpi.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for methyl 2-(2-oxopyridin-1(2H)-yl)acetate, and how can reaction yields be improved?

The synthesis typically involves multi-step organic reactions, such as condensation between pyridine derivatives and methyl glyoxylate. Key steps include protecting group strategies (e.g., amino or methyl groups on the pyridine ring) and acid/base catalysis to enhance regioselectivity. Yield optimization can be achieved by controlling reaction temperature (e.g., 60–80°C for 12–24 hours) and using anhydrous solvents to minimize hydrolysis. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Structural elucidation requires a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the pyridine ring, ester group, and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for crystalline derivatives .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Conduct stress testing by exposing the compound to:

  • pH extremes (e.g., 1.0–13.0 for 24 hours) to evaluate ester hydrolysis.
  • Elevated temperatures (40–60°C) to monitor thermal degradation via TLC or HPLC.
  • Light exposure (UV/Vis) to detect photolytic decomposition. Stability is generally good in anhydrous environments but declines in polar protic solvents (e.g., water, methanol) .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the 2-oxo group on the pyridine ring directs nucleophilic attacks to the α-position of the ester. Substituents like fluorine (electron-withdrawing) enhance electrophilicity at the carbonyl carbon, while methyl groups (electron-donating) reduce reactivity. Comparative studies of analogs (e.g., 3-fluoro vs. 4-chloro derivatives) show distinct reaction rates in SN2 mechanisms, validated by kinetic assays and DFT calculations .

Q. What strategies resolve discrepancies in reported biological activity data for this compound analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme assays).
  • Validate activity via orthogonal methods (e.g., in vitro enzyme inhibition + molecular docking).
  • Replicate studies in independent labs to confirm dose-response relationships .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced CNS activity?

Key modifications include:

  • Introducing fluorine at the 4-position of the phenyl ring to improve blood-brain barrier penetration (logP optimization).
  • Replacing the methyl ester with tert-butyl esters to prolong metabolic stability.
  • SAR data from analogs (e.g., piperidine vs. pyrrolidine cores) highlight the importance of ring size in binding affinity to neuronal receptors .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) to identify binding poses in kinase domains or GPCRs.
  • Molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore modeling to map essential functional groups (e.g., hydrogen bond acceptors on the pyridine ring) .

Q. How can regioselectivity challenges in derivatization reactions be addressed?

Use directing groups (e.g., amino or methoxy substituents) to control reaction sites. For example, a 5-amino substituent on the pyridine ring directs electrophilic substitution to the 3-position, confirmed by NOESY NMR and X-ray analysis .

Q. What methodologies validate the compound’s purity and identity in multi-step syntheses?

  • HPLC-DAD with a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5% threshold).
  • LC-MS/MS for trace analysis of byproducts (e.g., hydrolyzed carboxylic acids).
  • Elemental analysis (C, H, N) to confirm stoichiometry .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Preliminary metabolic studies using human liver microsomes indicate moderate CYP3A4 inhibition (IC₅₀ = 12 µM). To mitigate toxicity:

  • Modify the ester group to reduce affinity for CYP active sites.
  • Conduct metabolite profiling (e.g., UPLC-QTOF) to identify oxidation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.